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Compound of Interest

Compound Name: 3-lodobenzaldehyde

Cat. No.: B1295965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-lodobenzaldehyde, a versatile
aromatic building block. The document details its commercial availability from various suppliers,
summarizes its key physicochemical properties, and presents detailed experimental protocols
for its application in several cornerstone C-C bond-forming reactions. Additionally, it explores
the biological relevance of benzaldehyde derivatives by illustrating their interaction with key
inflammatory signaling pathways.

Commercial Availability and Suppliers

3-lodobenzaldehyde is readily available from a range of chemical suppliers, catering to both
research and bulk quantity requirements. Purity levels typically range from 95% to over 98%.
The compound is generally supplied as a white to pale yellow crystalline solid. A summary of
prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of 3-lodobenzaldehyde
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Supplier Purity Available Quantities
Thermo Scientific Chemicals 98% 19, 59

Santa Cruz Biotechnology N/A Contact for details
Strem Chemicals min. 98% 25g, 100g
ChemSupply Australia >95.0% 25¢g

Crysdot LLC 98% 100g

Wychem N/A Contact for details

TCI America >96.0% 5g, 25¢g

ChemicalBook Various Various

Note: Availability and product specifications are subject to change. Please consult the
respective supplier's website for the most current information.

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for 3-lodobenzaldehyde is presented
in Table 2. This information is essential for safe handling, storage, and experimental design.

Table 2: Physicochemical and Safety Properties of 3-lodobenzaldehyde
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Property Value
CAS Number 696-41-3[1]
Molecular Formula C7HsIO[1]
Molecular Weight 232.02 g/mol [1]
White to cream or yellow crystals, powder, or
Appearance .
fused solid[2]
Melting Point 54.0-60.0 °C[2]
IUPAC Name 3-iodobenzaldehyde[2]
Purity (Typical) >97.5% (GC)[2]
H315: Causes skin irritationH319: Causes
GHS Hazard Statements serious eye irritationH335: May cause

respiratory irritation[3]

P261, P264, P280, P302+P352,

Precautionary Statements
P305+P351+P338[3]

Key Synthetic Applications and Experimental
Protocols

3-lodobenzaldehyde is a valuable intermediate in organic synthesis, primarily utilized as an
electrophilic partner in various palladium-catalyzed cross-coupling reactions and as a carbonyl
electrophile in olefination reactions. The presence of the iodine atom provides a reactive site for
the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond between an aryl halide
and a terminal alkyne, a transformation of significant importance in the synthesis of
pharmaceuticals and organic materials.[4] The reaction is typically catalyzed by a palladium
complex with a copper(l) co-catalyst in the presence of an amine base.[5]
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This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide,
such as 3-lodobenzaldehyde, with a terminal alkyne.

Materials:

3-lodobenzaldehyde (1.0 mmol)

Terminal alkyne (1.2 mmol)

Bis(triphenylphosphine)palladium(ll) chloride (Pd(PPhs)2Clz, 0.02 mmol)
Copper(l) iodide (Cul, 0.04 mmol)

Anhydrous triethylamine (TEA, 3.0 mmol)

Anhydrous solvent (e.g., Toluene or THF, 5 mL)

Schlenk flask and standard laboratory glassware

Procedure:

e To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-lodobenzaldehyde,
bis(triphenylphosphine)palladium(ll) chloride, and copper(l) iodide.[4]

Add the anhydrous solvent and triethylamine. Stir the resulting mixture for 5-10 minutes at
room temperature.[4]

Add the terminal alkyne dropwise to the reaction mixture via syringe.[4]

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the
reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic
solvent such as ethyl acetate.

Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove
the copper catalyst, followed by brine.[4]
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an
unsaturated halide and an alkene.[6] This method is a cornerstone of modern organic synthesis
for the construction of substituted alkenes.[7]

This protocol provides a representative procedure for the Heck coupling of 3-
lodobenzaldehyde with an alkene.

Materials:

e 3-lodobenzaldehyde (0.5 mmol)

o Alkene (e.g., Methyl acrylate, 0.75 mmol)

o Palladium(ll) acetate (Pd(OAC)2)

o Base (e.g., Triethylamine (TEA) or Sodium Carbonate (Na2CO3))
e Anhydrous N,N-Dimethylformamide (DMF)

» Schlenk flask or sealed reaction vial

Procedure:

In a Schlenk flask or sealed reaction vial, combine 3-lodobenzaldehyde, Palladium(ll)
acetate, and the base.

o Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
e Add anhydrous DMF followed by the alkene via syringe.

o Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 4-12
hours.
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e Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
e Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
o Separate the organic layer and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds
between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. It
is widely used in academic and industrial settings for the synthesis of biaryls and other
conjugated systems.[8]

The following is a general procedure for the Suzuki coupling of 3-lodobenzaldehyde with an
arylboronic acid.

Materials:

3-lodobenzaldehyde (1.0 equiv)

 Arylboronic acid (1.3 equiv)

o Palladium catalyst (e.g., Pdz(dba)s)

e Ligand (e.g., XPhos)

e Base (e.g., KsPOa4, 3.0 equiv)

e Solvent system (e.g., Dioxane and Water)

¢ Microwave vial or standard reaction flask

Procedure:
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o Combine 3-lodobenzaldehyde, the arylboronic acid, the palladium catalyst, the ligand, and
the base in a microwave vial or a standard reaction flask.[9]

e Purge the vessel with an inert gas (e.g., Argon).[9]
¢ Add the degassed solvent system (e.g., a mixture of dioxane and water).[9]

o Heat the reaction mixture. For microwave-assisted reactions, irradiate at a set temperature
(e.g., 120 °C) for a specified time (e.g., 10 minutes).[9] For conventional heating, reflux the
mixture until completion as monitored by TLC or GC/LC-MS.

 After cooling to room temperature, dilute the mixture with an organic solvent and water.
o Separate the layers and extract the aqueous phase with the organic solvent.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate.

 Purify the residue by column chromatography to obtain the desired biaryl product.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones
and a phosphorus ylide (Wittig reagent).[10] This reaction is highly valuable for its reliability and
the predictable formation of the C=C double bond at the position of the former carbonyl group.
[11]

This protocol is adapted for an environmentally benign, one-pot Wittig reaction.
Materials:

e 3-lodobenzaldehyde (1.0 mmol, 1.0 equiv)

o Alkyl halide (e.g., bromoacetonitrile, 1.6 mmol, 1.6 equiv)

e Triphenylphosphine (powdered)

e Saturated aqueous solution of sodium bicarbonate (5 mL)
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 Diethyl ether

e Anhydrous magnesium sulfate

e Test tube (13 x 100 mm) with a magnetic stir bar

Procedure:

e Add powdered triphenylphosphine to a 13 x 100 mm test tube containing a magnetic stir bar.

e Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting
suspension for 1 minute.

» To the suspension, add the alkyl halide followed by 3-lodobenzaldehyde.
« Stir the reaction mixture vigorously for 1 hour.

 After the reaction period, transfer the mixture to a separatory funnel.

» Extract the aqueous layer three times with 5 mL portions of diethyl ether.
o Combine the organic extracts and dry with anhydrous magnesium sulfate.
o Decant the dried solution and concentrate using a rotary evaporator.

» Purify the crude product containing the alkene and triphenylphosphine oxide by column
chromatography.

Biological Context: Benzaldehydes and
Inflammatory Signaling

While 3-lodobenzaldehyde is primarily recognized as a synthetic intermediate, the broader
class of benzaldehyde derivatives has been shown to possess noteworthy biological activities.
Studies have demonstrated that certain benzaldehydes can exert anti-inflammatory effects by
modulating key signaling pathways.[12]

Research has indicated that some benzaldehyde compounds can suppress the
lipopolysaccharide (LPS)-induced inflammatory response in immune cells, such as
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macrophages.[13] This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase
(MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways.[12][13] These pathways are
central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2
(PGE-2), and various cytokines (e.g., TNF-a, IL-6).[13]

The diagram below illustrates the general mechanism by which benzaldehyde derivatives can
attenuate the inflammatory response.
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Caption: Inhibition of LPS-induced inflammatory pathways by benzaldehyde derivatives.

This pathway highlights the potential for molecules containing the benzaldehyde scaffold to be
developed into novel anti-inflammatory agents. The functional groups on the benzene ring can
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be readily modified using the synthetic routes described above, allowing for the exploration of
structure-activity relationships and the optimization of therapeutic properties.

Conclusion

3-lodobenzaldehyde is a commercially accessible and synthetically valuable building block for
chemical synthesis and drug discovery. Its utility in robust C-C bond-forming reactions, coupled
with the emerging biological relevance of the benzaldehyde scaffold, makes it a compound of
significant interest to the research community. This guide provides a foundational resource for
scientists and professionals working with this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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